[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol
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Overview
Description
[(1R,5R)-3-Azabicyclo[320]heptan-1-yl]methanol is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol typically involves the construction of the bicyclic framework followed by the introduction of the hydroxymethyl group. One common method involves the use of a cyclization reaction starting from an appropriate precursor, such as a substituted cyclopentene derivative. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.
Scientific Research Applications
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol
- [(1R,5R,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride
- [(1R,3S,5R)-6-azabicyclo[3.2.0]heptan-3-yl]methanol hydrochloride
Uniqueness
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. The bicyclic structure also contributes to its stability and potential for diverse applications.
Properties
IUPAC Name |
[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(7)3-8-4-7/h6,8-9H,1-5H2/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUZLFOGNZOSI-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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